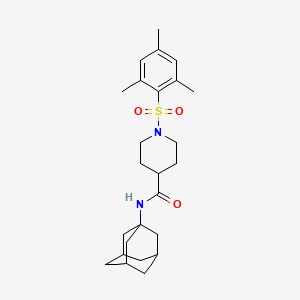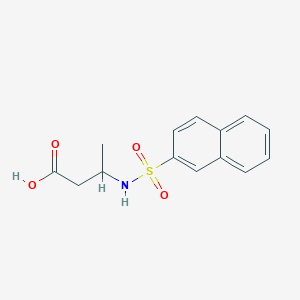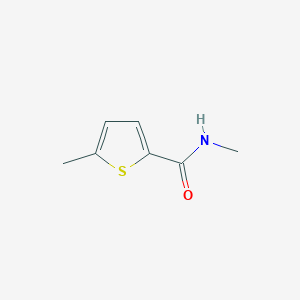
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPPO and is a member of the oxadiazole family. MPPO has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MPPO has been shown to induce oxidative stress in cells, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects
MPPO has been found to have a number of biochemical and physiological effects. In vitro studies have shown that MPPO can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In vivo studies have shown that MPPO can protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the primary advantages of using MPPO in lab experiments is its ease of synthesis and availability. MPPO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MPPO is its potential toxicity, which can vary depending on the concentration used.
将来の方向性
There are several future directions for the study of MPPO. One potential area of research is the development of new fluorescent probes based on MPPO for the detection of other metal ions. Another area of research is the development of MPPO-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, MPPO could be further studied for its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, 3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions, the development of anti-cancer agents, and the study of oxidative stress and inflammation. While there are limitations to its use, the future of MPPO research is promising and could lead to significant advancements in various fields.
合成法
The synthesis of MPPO is a relatively simple process that involves the reaction of 4-methoxybenzohydrazide with propionic anhydride in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form MPPO.
科学的研究の応用
MPPO has been found to have a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. MPPO has also been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)12-13-11(14-16-12)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWHAAKAKHRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)





